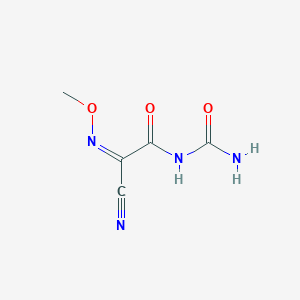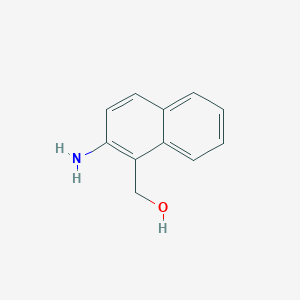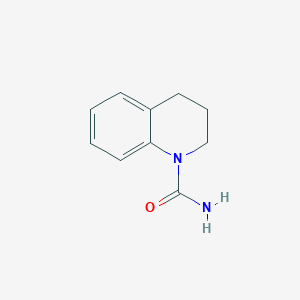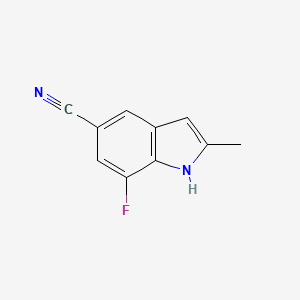![molecular formula C7H5ClN2O B11914444 4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11914444.png)
4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo-pyridine core structure with a chlorine atom at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with an appropriate amine to form the pyrrolo-pyridine core, followed by chlorination at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions
4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrrolo-pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
科学研究应用
4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: Investigated for its potential anti-cancer and anti-inflammatory properties.
Chemical Synthesis: Serves as a building block for synthesizing complex organic molecules.
作用机制
The mechanism of action of 4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[2,3-c]pyridine
Uniqueness
4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C7H5ClN2O |
|---|---|
分子量 |
168.58 g/mol |
IUPAC 名称 |
4-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H5ClN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11) |
InChI 键 |
XISRSOCRDSFYKJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=NC=C2NC1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)
![2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11914368.png)




![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11914412.png)





![5-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B11914435.png)

